molecular formula C7H7FN4OS B2978238 2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 2411242-69-6

2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2978238
CAS No.: 2411242-69-6
M. Wt: 214.22
InChI Key: OGCCFVMJNPOAAJ-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” belongs to a class of compounds known as [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones is complex and involves a fused heterocyclic system . The structure is characterized by the presence of a thiadiazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones are diverse and can lead to a variety of products . For example, a novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, deamination reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Conversion :The compound has been studied for its synthesis and conversion into various derivatives. For instance, Kukaniev and Párkányi (2011) developed a procedure for synthesizing 2-amino derivatives of 2-R-7-methyl-6-fluoro-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-one, showcasing the compound's versatility in creating a range of substituted derivatives through reactions with 2-substituted 5-amino-1,3,4-thiadiazoles and ethyl 2-fluoroacetoacetate in polyphosphoric acid (Kukaniev & Párkányi, 2011).

Antifungal and Antibacterial Applications :Research by Rajput, Sharma, and Yashovardhan (2011) on pyridine derivatives, including those related to the thiadiazolopyrimidinone structure, indicates potent antifungal activity. This highlights the compound's potential in developing new antimicrobial agents (Rajput, Sharma, & Yashovardhan, 2011).

Pharmacological Applications

Antiallergy and Antisecretory Activities :Suzuki et al. (1992) synthesized 6-substituted derivatives of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, evaluating them for antiallergic activities. Their findings suggest potential applications in treating allergies (Suzuki et al., 1992).

Anticancer Activity :The scaffold of thiadiazolo pyrimidine has been explored for its antitumor activity. Eldhose et al. (2020) synthesized derivatives to evaluate their anticancer efficacy, highlighting the compound's potential in cancer treatment research (Eldhose et al., 2020).

Future Directions

The future directions in the research of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the design of derivatives with improved properties . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

Properties

IUPAC Name

2-(aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4OS/c1-3-5(8)6(13)12-7(10-3)14-4(2-9)11-12/h2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCFVMJNPOAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)SC(=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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